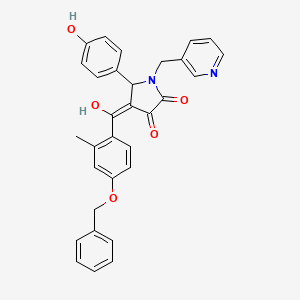
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-5-(4-hidroxifenil)-1-(piridin-3-ilmetil)-1H-pirrol-2(5H)-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-5-(4-hidroxifenil)-1-(piridin-3-ilmetil)-1H-pirrol-2(5H)-ona generalmente implica múltiples pasos:
Formación del anillo de pirrol: El anillo de pirrol se puede sintetizar mediante una reacción de Paal-Knorr, donde un compuesto 1,4-dicarbonílico reacciona con una amina en condiciones ácidas.
Introducción del grupo benciloxi: El grupo benciloxi se puede introducir mediante una síntesis de éter de Williamson, donde un fenol reacciona con un haluro de bencilo en presencia de una base.
Unión del grupo piridin-3-ilmetil: Este paso implica una reacción de sustitución nucleófila donde un derivado de piridina reacciona con un electrófilo adecuado.
Ensamblaje final: El compuesto final se ensambla mediante una serie de reacciones de condensación, a menudo bajo condiciones controladas de temperatura y pH para garantizar la formación correcta del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores automatizados, química de flujo continuo y técnicas avanzadas de purificación, como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo y benciloxi, lo que lleva a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes u otras formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de aluminio y litio y la hidrogenación catalítica se utilizan a menudo.
Sustitución: Las reacciones de sustitución electrofílica aromática generalmente utilizan reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir una variedad de grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, el compuesto puede estudiarse por su potencial como molécula bioactiva. Sus interacciones con los objetivos biológicos pueden proporcionar información sobre nuevos enfoques terapéuticos.
Medicina
Las posibles propiedades medicinales del compuesto lo convierten en un candidato para el desarrollo de fármacos. Su capacidad para interactuar con objetivos moleculares específicos podría conducir al descubrimiento de nuevos tratamientos para diversas enfermedades.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo por el cual 4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-5-(4-hidroxifenil)-1-(piridin-3-ilmetil)-1H-pirrol-2(5H)-ona ejerce sus efectos depende de su aplicación específica. En química medicinal, puede interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías involucradas se identificarían mediante estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
4-(4-Hidroxifenil)-2-butanona: Conocido por su uso en las industrias de sabor y fragancia.
3-Hidroxi-4-(4-metoxifenil)-2-butanona: Estudiado por sus posibles actividades biológicas.
1-(4-Hidroxifenil)-2-(piridin-3-il)etanona: Investigado por sus propiedades medicinales.
Singularidad
Lo que diferencia a 4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-5-(4-hidroxifenil)-1-(piridin-3-ilmetil)-1H-pirrol-2(5H)-ona es su combinación de grupos funcionales, que proporciona un conjunto único de propiedades químicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones, desde la química sintética hasta los posibles usos terapéuticos.
Propiedades
Número CAS |
488840-67-1 |
|---|---|
Fórmula molecular |
C31H26N2O5 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H26N2O5/c1-20-16-25(38-19-21-6-3-2-4-7-21)13-14-26(20)29(35)27-28(23-9-11-24(34)12-10-23)33(31(37)30(27)36)18-22-8-5-15-32-17-22/h2-17,28,34-35H,18-19H2,1H3/b29-27+ |
Clave InChI |
WQTXMWUKACKIRG-ORIPQNMZSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)O)/O |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015682.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)


![(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015703.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12015738.png)

